Sulfur

Catalog No.
S628311
CAS No.
7704-34-9
M.F
S
M. Wt
32.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfur

CAS Number

7704-34-9

Product Name

Sulfur

IUPAC Name

sulfur

Molecular Formula

S

Molecular Weight

32.07 g/mol

InChI

InChI=1S/S

InChI Key

NINIDFKCEFEMDL-UHFFFAOYSA-N

SMILES

[S]

solubility

For more Solubility (Complete) data for Sulfur, Elemental (13 total), please visit the HSDB record page.
Insoluble in water; slightly soluble in ethanol, benzene, ethyl ether; soluble in carbon disulfide /Sulfur (rhombic)/
Insoluble in water; slightly soluble in ethanol, benzene, ethyl ether; soluble in carbon disulfide /Sulfur (monoclinic)/
Insoluble in water. Sparingly soluble in alcohol, in ether; soluble in carbon disulfide (one gram/2 mL), in toluene
Liquid ammonia (anhydrous) dissolves 38.5% sulfur at -78 °C; acetone dissolves 2.65% at 25 °C; methylene iodide dissolves 9.1% at 10 °C; chloroform dissolves about 1.5% at 18 °C
Soluble in carbon disulfide, benzene, warm aniline and carbon tetrachloride, and liquid ammonia.
Solubility in water: none

Synonyms

Agri-Sul; Asulfa-Supra; Atomic Sulfur; Bensulfoid; Bostex 410; Brimstone; Colloidal Sulfur; Cosan; Cosan 80; Cosavet; Cosavet Fertis; Crystex; Crystex HD-OT 20; Crystex HS-OT 20; Crystex N; Crystex OT 20; Crystex OT 33; DN Neosulphur W; Devisulphur;

Canonical SMILES

[S]

The exact mass of the compound Sulfur is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; slightly soluble in ethanol, benzene, ethyl ether; soluble in carbon disulfide /sulfur (rhombic)/insoluble in water; slightly soluble in ethanol, benzene, ethyl ether; soluble in carbon disulfide /sulfur (monoclinic)/insoluble in water. sparingly soluble in alcohol, in ether; soluble in carbon disulfide (one gram/2 ml), in tolueneliquid ammonia (anhydrous) dissolves 38.5% sulfur at -78 °c; acetone dissolves 2.65% at 25 °c; methylene iodide dissolves 9.1% at 10 °c; chloroform dissolves about 1.5% at 18 °csoluble in carbon disulfide, benzene, warm aniline and carbon tetrachloride, and liquid ammonia.solubility in water: none. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Elements - Chalcogens. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Elemental sulfur, in its most common and stable orthorhombic α-S₈ allotrope, is a foundational material in chemical manufacturing and advanced technologies. It serves as a critical precursor for sulfuric acid, a key agent in rubber vulcanization, and an essential component in the cathodes of high-energy lithium-sulfur (Li-S) batteries. The procurement of sulfur requires careful consideration of its allotropic form, purity, and morphology, as these factors directly influence processability, end-product performance, and reproducibility, particularly in applications sensitive to contaminants and crystalline structure.

Substituting high-purity, crystalline α-sulfur with amorphous, polymeric, or crude-grade alternatives is often unviable due to critical differences in physical and chemical properties. Amorphous or "plastic" sulfur, formed by rapid cooling, lacks a defined melting point and is less stable, spontaneously converting back to the crystalline form. This instability is unsuitable for processes requiring precise thermal control, such as melt-infiltration for cathode fabrication. Furthermore, different allotropes exhibit distinct solubilities; polymeric sulfur is notably insoluble in carbon disulfide, unlike the rhombic form, complicating solution-based processing. In industrial applications like rubber vulcanization, using standard S₈ sulfur can lead to surface crystallization ("bloom"), whereas insoluble polymeric sulfur is often required to prevent this. For energy storage, contaminants in natural or low-purity sulfur can severely degrade battery performance and stability, making high-purity material essential.

Precursor Suitability: Higher Practical Energy Density and Lower Cost vs. Li₂S in Li-S Batteries

Using elemental sulfur as a cathode precursor offers a significant advantage in theoretical specific capacity over starting with pre-lithiated lithium sulfide (Li₂S). While both materials rely on the same fundamental sulfur-lithium reaction, beginning with elemental sulfur avoids the mass penalty of the lithium atoms in the starting material, contributing to a higher overall cell energy density. Furthermore, Li₂S is often more expensive and highly sensitive to moisture, complicating handling and manufacturing processes. Although Li₂S has a higher melting point (~938 °C vs. ~116 °C for sulfur), which can be an advantage in certain high-temperature processing methods, its lower capacity and higher cost make high-purity elemental sulfur the more common and economically viable choice for developing high-energy Li-S cells.

Evidence DimensionTheoretical Specific Capacity
Target Compound DataElemental Sulfur (S): ~1675 mAh g⁻¹ (based on S)
Comparator Or BaselineLithium Sulfide (Li₂S): ~1166 mAh g⁻¹ (based on Li₂S)
Quantified DifferenceElemental sulfur offers a ~44% higher theoretical capacity per unit mass of the active material itself.
ConditionsTheoretical calculation based on the electrochemical reaction S + 2Li⁺ + 2e⁻ ↔ Li₂S.

For developers of next-generation batteries, procuring elemental sulfur provides a higher energy density ceiling and a more cost-effective and process-friendly starting point than using Li₂S.

Processability: Defined Thermal Properties of Orthorhombic Sulfur Enable Controlled Melt Infiltration

High-purity orthorhombic sulfur exhibits well-defined and predictable thermal behavior, which is critical for melt-based processing techniques. It has a sharp melting point around 115-119 °C and a minimum viscosity at approximately 155 °C. In contrast, amorphous sulfur lacks a distinct melting point, and impure sulfur can have variable melting characteristics. This predictability is essential for processes like melt infiltration, where molten sulfur is infused into porous conductive hosts (e.g., carbon fabrics) to create composite cathodes for Li-S batteries. Operating within the optimal low-viscosity window is key to achieving uniform sulfur distribution. The viscosity of sulfur increases dramatically above 160 °C due to polymerization, hindering infiltration. Therefore, procuring crystalline sulfur with a known, sharp melting point ensures process control and reproducibility that is not possible with amorphous or ill-defined mixtures.

Evidence DimensionMelting Point & Viscosity Behavior
Target Compound DataOrthorhombic Sulfur: Sharp melting point at ~115.2 °C; transitions to monoclinic form at 95.3 °C. Lowest viscosity at ~155 °C.
Comparator Or BaselineAmorphous Sulfur: No sharp melting point; softens gradually. Ill-defined thermal transitions.
Quantified DifferenceOrthorhombic sulfur has a defined melting point, while amorphous sulfur does not.
ConditionsThermal analysis for material processing.

For manufacturing composite materials via melt processing, the well-defined thermal properties of crystalline sulfur are essential for process control, ensuring complete and uniform infiltration into host structures.

Industrial Workflow Fit: Superior Processability of Insoluble Sulfur vs. S₈ in Rubber Vulcanization

In rubber manufacturing, the choice between standard soluble sulfur (orthorhombic S₈) and insoluble polymeric sulfur is critical for process efficiency and final product quality. Standard S₈ is soluble in the uncured rubber polymer. During storage or processing at elevated temperatures, this dissolved sulfur can migrate to the surface and crystallize, a phenomenon known as "sulfur bloom." This bloom can interfere with the adhesion between rubber layers, compromising the integrity of multi-component products like tires. In contrast, insoluble sulfur, a polymeric allotrope, does not dissolve in the polymer and thus prevents blooming. While vulcanization with sulfur alone is slow, requiring accelerators, the use of insoluble sulfur is a key formulation strategy to maintain surface tack and ensure consistent, high-quality vulcanization without bloom-related defects.

Evidence DimensionSolubility in Uncured Rubber & Blooming Tendency
Target Compound DataInsoluble (Polymeric) Sulfur: Insoluble in uncured rubber, preventing migration and bloom.
Comparator Or BaselineStandard Orthorhombic Sulfur (S₈): Soluble in uncured rubber, leading to surface bloom upon cooling or storage.
Quantified DifferenceQualitative but critical difference: Soluble vs. Insoluble, leading to presence or absence of process-disrupting bloom.
ConditionsStandard rubber compounding and storage conditions.

Procuring the correct sulfur form—often insoluble polymeric sulfur—is essential for rubber manufacturers to avoid production defects, ensure component adhesion, and maintain product quality.

Precursor for High-Energy Lithium-Sulfur (Li-S) Battery Cathodes

High-purity elemental sulfur is the preferred precursor for fabricating Li-S cathodes. Its high theoretical capacity and low cost are primary drivers. The well-defined melting point of the orthorhombic form allows for controlled melt-infiltration into conductive carbon hosts, a critical step for creating uniform and high-loading cathodes essential for achieving high practical energy densities.

Formulation of Bloom-Free Rubber Compounds

For applications requiring multi-layer rubber assemblies or high surface integrity, procuring insoluble (polymeric) sulfur is essential. Unlike standard soluble S₈, it prevents the formation of sulfur bloom, ensuring consistent surface tack and reliable adhesion between uncured rubber layers during manufacturing processes like tire building.

Synthesis of Advanced Composite and Polymeric Materials

The defined thermal properties of crystalline sulfur make it a suitable feedstock for synthesizing sulfur-containing polymers and composites. Its low-viscosity molten state below 160°C facilitates mixing and infiltration into various matrices before undergoing polymerization at higher temperatures, enabling the creation of materials with unique optical or electrochemical properties.

Physical Description

Dry Powder
Pellets or Large Crystals, Water or Solvent Wet Solid; Dry Powder; Dry Powder, Pellets or Large Crystals; Pellets or Large Crystals; Water or Solvent Wet Solid; Dry Powder, Other Solid; Other Solid; Pellets or Large Crystals, Liquid; Liquid
Pale yellow crystals or powder with faint odor of rotten eggs; [CAMEO]
YELLOW SOLID IN VARIOUS FORMS.

Color/Form

Pure sulfur exists in two stable crystalline forms, alpha and beta, and at least two amorphous (liquid) forms. Alpha-sulfur: rhombic, octahedral, yellow crystals; beta-sulfur: monoclinic, prismatic, pale-yellow crystals
Yellow orthorhombic crystals /Sulfur (rhombic) (alpha)/
Yellow monoclinic needles, stable 95.3-120 °C /Sulfur (monoclinic) (beta)/
Yellow solid or amber-colored molten liquid.

XLogP3

0.5

Hydrogen Bond Acceptor Count

1

Exact Mass

31.97207117 g/mol

Monoisotopic Mass

31.97207117 g/mol

Boiling Point

444.61 °C
445 °C

Flash Point

405 °F (207 °C) (Closed cup)
160 °C c.c.

Heavy Atom Count

1

Taste

Faint taste
Tasteless

Vapor Density

Density of vapor/density of air, 470 °C: 7.837

Density

2.07 g/cu cm (Sulfur (rhombic)/; 2.00 (Sulfur (monoclinic)/
Amber-colored crystals. The stable at ordinary temperature, density: 2.06; when heated to 94.5 °C becomes opaque owing to formation of monoclinic sulfur /alpha-Sulfur/
Opaque, light- yellow, brittle, needle-like crystals; stable between 94.5 oto 120 °C. Passes slowly into the rhombic form on standing; density 1.96; mp 115.21 °C /beta-Sulfur/
2.1 g/cm³

Odor

Pure sulfur is odorless, but traces of hydrocarbon impurity may impart an oily and/or rotten egg odor

Melting Point

95.3 °C /(Sulfur rhombic transforms to monoclinic)/; 115.21 °C /Sulfur (monoclinic)/
Ignites in air above 261 °C, in oxygen below 260 °C, burning to the dioxide; combines readily with hydrogen; combines in the cold with fluorine, chlorine, and bromine; combines with carbon at high temperatures; reacts with silicon, phosphorus, arsenic, antimony and bismuth at their melting points; combines with nearly all metals; with lithium, sodium, potassium, copper, mercury and silver in the cold on contact with the solid; with magnesium, zinc and cadmium very slightly in the cold, more readily on heating; with other metals at high temperatures. Does not react with iodine, nitrogen, tellurium, gold, platinum and iridium.
MP: 106.8 °C /gamma-Sulfur/
120 °C (amorphous)

UNII

70FD1KFU70

Related CAS

9035-99-8

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation]

Therapeutic Uses

Sulfur is a keratolytic agent and scabicide.
Topical sulfur preparations are used principally for the symptomatic treatment of acne vulgaris. Although the drug may relieve plugging and rupturing of follicles, ease the evacuation of comedones, and promote peeling of the skin, some clinicians believe that topical sulfur may also promote the formation of new comedones.
Topical 5-10% sulfur ointment (in a petrolatum base; no longer commercially available in the US) has been used for the treatment of scabies. Because sulfur ointment is messy, malodorous, tends to stain, and can produce an irritant dermatitis, its use has largely been supplanted by permethrin, lindane, or other scabicides for most patients.
For relief of itching and scalp flaking associated with dandruff, 2-5% "sulfur" alone or, most often, in combination with salicylic acid, usually is used as a lotion shampoo. The lotion should be applied to wet hair and massaged vigorously into the scalp; the scalp then is rinsed thoroughly and application of the lotion and rinsing is repeated. The lotion usually is used as a shampoo twice weekly.
MEDICATION (VET): Pragmatar ointment (Tar-sulfur-salicyclic acid) ... /is used/ in the treatment and control of non-specific dermatoses, subacute and chronic eczema, itching lesions of chronic atopic dermatitis and pruritus, and to relieve itching of ringworm and fungus infections of dogs and cats.

ATC Code

D - Dermatologicals
D10 - Anti-acne preparations
D10A - Anti-acne preparations for topical use
D10AB - Preparations containing sulfur
D10AB02 - Sulfur
D - Dermatologicals
D11 - Other dermatological preparations
D11A - Other dermatological preparations
D11AC - Medicated shampoos
D11AC08 - Sulfur compounds

Mechanism of Action

Topically applied sulfur has mild antifungal and antibacterial activity. It has been suggested that when applied topically to the skin, sulfur forms hydrogen sulfide and/or polythionic acid, which may exert germicidal activity. In vitro studies indicate that sulfur has little if any fungistatic or fungicidal activity. Therefore, sulfur's antifungal activity probably results largely from its keratolytic action, causing shedding of fungal spores and hyphae embedded within the stratum corneum. In vitro, sulfur has been shown to have some antibacterial activity; the drug has a potent inhibitory effect against some streptococci, a moderate inhibitory effect against Staphylococcus aureus, and no activity against gram-negative bacteria. It has been suggested that the drug's antibacterial activity may partly result from inactivation of sulfhydryl groups contained in bacterial enzyme systems, since the antibacterial effect of the drug has reportedly been neutralized by addition of cysteine and other sulfhydryl-containing compounds to the culture medium. Topically applied sulfur is reportedly toxic to the parasitic arthropod Sarcoptes scabiei.
The exact mechanism(s) of action of "sulfur" in the treatment of acne is not fully understood but is presumed to involve the drug's keratolytic and antibacterial effects. Although some studies indicate that "sulfur" may also be comedogenic, other studies have been unable to substantiate this effect and the drug generally is considered effective in the topical treatment of acne.
The aim of this research was to analyze the effects and the modes of action of elemental sulfur (S(0)) in bioluminescence and respiration of Vibrio fischeri cells and the enzymes crude luciferase, pure catalase, and alcohol dehydrogenase (ADH). Metallic copper removed sulfur and reduced the toxicity of acetone extracts of sediment samples analyzed in the bioluminescence test. The sulfur inhibition of cell bioluminescence was noncompetitive with decanal, the luciferase substrate; reversible, with maximum toxicity after 15 min (EC50 = 11.8 ug/L); and almost totally recovered after 2 hr. In vitro preincubation of crude luciferase extract with sulfur (0.28 ppm) weakly inhibited bioluminescence at 5 min, but at 30 min the inhibition reached 60%. Increasing the concentration of sulfur in the parts per million concentration range in vitro decreased bioluminescence, which was not constant, but depended on exposure time, and no dead-end/total inhibition was observed. The redox state of enzymes in the in vitro system significantly affected inhibition. Hydrogen peroxide restored fully and the reducing agent dithiothreitol, itself toxic, restored only partially luciferase activity in the presence of sulfur. Sulfur (5.5 ppm) slightly inhibited ADH and catalase, and dithiothreitol enhanced sulfur inhibition. High sulfur concentrations (2.2 ppm) inhibited the bioluminescence and enhanced the respiration rate of V. fischeri cells. Elemental sulfur data were interpreted to show that sulfur acted on at least a few V. fischeri cell sites: reversibly modifying luciferase at sites sensitive to/protected by oxidative and reducing agents and by affecting electron transport processes, resulting in enhanced oxygen consumption. Sulfur together with an enzyme reducing agent inhibited the oxidoreductive enzymes ADH and catalase, which have /thiol/ groups, metal ion cofactors, or heme, respectively, in their active centers.
Sulfur must be converted to pentathionic acid (H2S5O6) in order to exert germicidal action. Presumably oxidation of sulfur to pentathionic acid is accomplished by certain microorganisms or by epidermal cells when element is applied to skin. Sulfur possesses a keratolytic property, which may be the basis for the therapeutic action of the element in certain cutaneous disorders unassociated with infection.

Vapor Pressure

3.95X10-6 mm Hg at 30.4 °C

Pictograms

Irritant

Irritant

Impurities

Molten sulfur has impurities of selenium, tellurium, arsenic, chlorine, & ash
Liquid sulfur /may contain/ hydrogen sulfide.
... Pharmaceutical and other commercial sulfur often contains talcum, bentonite, or organic impurities ...
Crude sulfur contains small percentages of carbonaceous matter. The amount of impurity is usually determined by combustion.

Other CAS

9035-99-8
7704-34-9

Absorption Distribution and Excretion

The absorption, distribution, and elimination of "sulfur" following topical application have not been fully characterized. Topically applied "sulfur" reportedly penetrates the skin and is detectable in the epidermis within 2 hours after application and throughout the skin within about 8 hours; the drug is not detectable in skin 24 hours after application. Percutaneous absorption of the drug into systemic circulation reportedly occurred following topical application of a 25% "sulfur" ointment to abraded skin of animals but did not occur when the drug was applied to intact skin.
Following dermal application of radioactive sulfur to the backs of 4 subjects for 8 hours, radioactivity was detectable in the urine after 2 hours and reached a peak after 6 hours. After 20 hours, 0.52% had been eliminated via the urine. 1.0% of the dose was absorbed through the skin.
/After chronic exposure to sulfur dust/ levels of blood sulfur may be higher than normal; there is increased urinary excretion of sulfates and /a/ rise in ratio of total to organic sulfur.
Rumen flora in ruminants permit ready incorporation of elemental sulfur ... into amino acids. Monogastric animals cannot so utilize sulfur. ... Absorbed sulfur is rapidly found in skin.

Wikipedia

Sulfur
Sulphu

Drug Warnings

Topical preparations containing sulfur are intended for external use only. Topical sulfur-containing preparations should not be used near the eyes; ... If topical sulfur-containing preparations are used for self-medication and the condition worsens or persists after regular use as directed, a physician should be consulted. If excessive skin irritation develops or increases during self-medication with a topical sulfur-containing preparation, the drug should be discontinued and a physician or pharmacist consulted. Combination topical preparations containing sulfur and resorcinol should not be used for self-medication of large areas of the body or of areas with broken skin. When used for self-medication of acne, topical "sulfur"-containing preparations generally should not be used concurrently with other topical acne medications unless otherwise directed by a physician.
Topical preparations containing sulfur should not be used in children younger than 2 years of age except under the direction and supervision of a physician.
Local irritation of the skin, eyes, or resp tract may occur and, therefore, contact with eyes should be avoided. ... Repeated applications may cause dermatitis, sometimes severe (eg, dermatitis venenata). In concn greater than 15%, sulfur is very irritating to the skin. Sulfur ointment stains clothing, bedding, and metal, incl jewelry. ... Headache, vomiting, muscle cramps, dizziness, collapse ... has reportedly occurred following topical application of sulfur powder or sulfur ointment to pt with eczema. ... Topical application of a 10% sulfur ointment for 3 days on infants with scabies reportedly caused systemic toxicity and several deaths.

Biological Half Life

Two human subjects were accidentally exposed to radioactive sulfur via face, upper body and nose. ... 91% was eliminated ... half-life of 0.27 days, and 9% was eliminated ... half- life of 5.4 days.

Use Classification

Agrochemicals -> Pesticides
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Antidandruff; Antistatic; Antiseborrhoeic; Antimicrobial

Methods of Manufacturing

A Claus sulfur recovery unit consists of a combustion furnace, waste heat boiler, sulfur condenser, and a series of catalytic stages each of which employs reheat, catalyst bed, and sulfur condenser. Typically, two or three catalytic stages are employed. The Claus process converts hydrogen sulfide to elemental sulfur via a two-step reaction. The first step involves controlled combustion of the feed gas to convert approximately one-third of the hydrogen sulfide to sulfur dioxide and noncatalytic reaction of unburned hydrogen sulfide with sulfur dioxide. In the second step, the Claus reaction, the hydrogen sulfide and sulfur dioxide react over a catalyst to produce sulfur and water. ... The amount of combustion air is tightly controlled to maximize sulfur recovery, ie, maintaining the appropriate reaction stoichiometry of 2:1 hydrogen sulfide to sulfur dioxide throughout downstream reactors. Typically, sulfur recoveries of up to 97% can be achieved.
The /Frasch/ process ... consists of injecting large quantities of hot water directly into the deposit, and then pumping the molten sulfur to the surface.
... Low-grade ores by Chemico process, smelter waste gas, sour natural gas, coal, iron, pyrites, gypsum, solvent extraction of volcanic ash, petroleum, coke oven gas, photolysis of hydrogen sulfide.
Two forms of sulfur of 99.5% purity or better are recognized in pharmacy: sublimed sulfur, also known as flowers of sulfur, and precipitated sulfur, also known as milk of sulfur, made by boiling sublimed sulfur with lime and precipitating with hydrochloric acid. Other sulfur preparations include: washed sulfur, made by treating sublimed sulfur with ammonia and washing with water to dissolve impurities, particularly arsenic; sulfurated lime, the active component of Vleminckx's lotion, made by boiling sublimed sulfur with lime, resulting in formation of calcium pentasulfide and calcium thiosulfate; and sulfurated potash (K2(Sx)), also known as liver of sulfur, made by heating sublimed sulfur with potassium carbonate.
Elemental sulfur /may be/ recovered via petroleum product desulfurization; plus sulfur and sulfuric acid, resulting from flue gas-purification.

General Manufacturing Information

Rubber Product Manufacturing
Utilities
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
Asphalt Paving, Roofing, and Coating Materials Manufacturing
Wholesale and Retail Trade
All Other Basic Inorganic Chemical Manufacturing
Construction
Rubber Product Manufacturing
Primary Metal Manufacturing
Mining (except Oil and Gas) and support activities
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Not Known or Reasonably Ascertainable
Petrochemical Manufacturing
Agriculture, Forestry, Fishing and Hunting
Fabricated Metal Product Manufacturing
All Other Basic Organic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
Other (requires additional information)
Petroleum Refineries
All Other Chemical Product and Preparation Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Textiles, apparel, and leather manufacturing
Synthetic Rubber Manufacturing
Transportation Equipment Manufacturing
Paper Manufacturing
Miscellaneous Manufacturing
Industrial Gas Manufacturing
Sulfur: ACTIVE
Sulfur, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
The WHO Recommended Classification of Pesticides by Hazard identifies sulfur (technical grade) as Class III: slightly hazardous; Main Use: fungicide (other than for seed treatment), insecticide.
The previous decade has seen a rapid shift in the mode of sulfur production with native sulfur recovery by the Frasch process being eliminated in the United States and in steep decline elsewhere. The increasing reliance on sour natural gas (CH4, H2S, and CO2) throughout the World and the production of low sulfur fuels in refineries has resulted in nearly all of the World's elemental sulfur coming from conversion of H2S.
Ultra-low sulfur diesel (ULSD) is diesel fuel with 15 parts per million or lower sulfur content. The U.S. Environmental Protection Agency requires 80% of the highway diesel fuel refined in or imported into the United States (100% in California) to be ultra-low sulfur diesel. One hundred percent must be ULSD nationwide by 2010. Currently, the vast majority of ultra-low sulfur diesel is produced from petroleum. However, biodiesel (along with some emerging advanced fuels) is inherently ultra-low sulfur and could help meet ULSD requirements in the future. Ultra-low sulfur content in diesel fuel is beneficial because it enables use of advanced emission control technologies on light- and heavy-duty diesel vehicles. The combination of ULSD with advanced emission control technologies is sometimes called "clean diesel."
... in massive elemental form sulfur is referred to as brimstone
For more General Manufacturing Information (Complete) data for Sulfur, Elemental (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

Method: EPA-ORD/EPA-OST IO-3.3; Procedure: X-ray fluorescence spectroscopy; Analyte: sulfur; Matrix: air; Detection Limit: 2.6 nanogram/sq centimeter.
Elemental sulfur in either its ore or its refined state can generally be recognized by its characteristic yellow color or by the generation of sulfur dioxide when it is burned in air. Its presence in an elemental state or in a compound can be detected by heating the material with sodium carbonate and rubbing the fused product on a wet piece of silver metal. A black discoloration of the silver indicates the presence of sulfur.
AOAC Method 952.25. Sulfur; Titrimetric carius combustion method (12) Official final action (not applicable in presence of phosphorus). Place weighed sample /greater or equal to 0.75 mg sulfur/ in combustion tube, add /fine crystals of/ sodium chloride 100% in excess of amt equivalent to sulfur sample, and ... /add 0.5 + or - 0.03 mL fuming nitric acid. Using blast lamp & holding at 30-40 deg angle, slowly rotate tube in flame until wall thickens, pull out, and seal off. Immediately place tube in furnace and heat 5 hr at 250 or 300 + or - 10 °C. Remove vented tube from furnaces and cut off constricted end./ Transfer contents of tube to 50 mL beaker, rinsing tube 4-6 times with 3-5 mL portions water. Evaporate to dryness on steam bath. Dissolve residue in 10 mL water, pour solution into titration cell, add 1 drop phenolphthalein, and make just alkaline with about 0.1 N sodium hydroxide, then acid with about 0.02 N hydrochloric acid, adding 1 drop excess. Add about 0.15 g of /tetrahydroxyquinone sulfate/ indicator, stir to dissolve ... using enough alcohol so that final soln contains about 50%. Titrate with standard barium chloride soln from 5 mL buret until stable color of soln immediately after stirring matches standard glass color filter. ... % sulfur= (mL barium chloride - mL blank) X normality X 16.032 X 100 mg/mg sample /Total sulfur/.
AOAC Method 955.48. Sulfur; Gravimetric carius combustion method (13) Official final action (Applicable in presence of phosphorus). /Place weighed sample (greater or equal to 0.75 mg sulfur) in combustion tube, add fine crystals of sodium chloride 100% in excess of amt equivalent to sulfur sample, and add 0.5 + or - 0.03 mL fuming nitric acid. Using blast lamp & holding at 30-40 deg angle, slowly rotate tube in flame until wall thickens, pull out, and seal off. Immediately place tube in furnace and heat 5 hr at 250 or 300 + or - 10 °C. Remove vented tube from furnaces and cut off constricted end. Transfer contents of tube to 50 mL beaker, rinsing tube 4-6 times with 3-5 mL portions water. Evaporate to dryness on steam bath./ Dissolve residue ... in 3 mL water, pour into previously ignited and weighed (with filter stick) porcelain crucible. Place crucible on steam bath until soln is near boiling point. ... Slowly draw off soln, and rinse precipitate ... Place crucible and filter in larger crucible and dry in oven for 10 min at about 110 °C. Ignite in furnace 10 min at 700-750 °C ... cool on metal block 30 min or in desiccator 1 hr, and weigh. Determine blank on reagents. % sulfur= (wt of barium sulfate - blank) x 0.1374 X 100/wt sample /Total sulfur/.
For more Analytic Laboratory Methods (Complete) data for Sulfur, Elemental (16 total), please visit the HSDB record page.

Storage Conditions

Store in cool, dry, well-ventilated location. Separate from chlorates, nitrates, other oxidizing materials, and hydrocarbons.
Store away from sparks, fire, flames. Isolate from oxidizing materials.
Store the material in a well-ventilated, secure area out of reach of children and domestic animals. Do not store food, beverages or tobacco products in the storage area. Prevent eating, drinking, tobacco use, and cosmetic application in areas where there is a potential for exposure to the material. Wash thoroughly with soap and water after handling.
Sulfur dust suspended in air ignites easily. Keep away from heat, sparks, and flame.

Stability Shelf Life

Preparations containing sulfur may react with metals including silver and copper, resulting in discoloration of the metal.

Dates

Last modified: 08-15-2023

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